(6-Aminopyridazin-3-yl)methanol hydrochloride
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Overview
Description
(6-Aminopyridazin-3-yl)methanol hydrochloride is a chemical compound with the molecular formula C5H8ClN3O and a molecular weight of 161.59 g/mol . It is a solid substance that is typically stored at -20°C in a sealed container to avoid moisture . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Aminopyridazin-3-yl)methanol hydrochloride involves several steps. One common method includes the reaction of 6-aminopyridazine with formaldehyde under acidic conditions to form the intermediate (6-aminopyridazin-3-yl)methanol, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same principles as laboratory methods, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(6-Aminopyridazin-3-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Various amine derivatives.
Substitution: Different substituted pyridazine derivatives.
Scientific Research Applications
(6-Aminopyridazin-3-yl)methanol hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing into its potential therapeutic applications, including its role as a precursor for drug development.
Mechanism of Action
The mechanism of action of (6-Aminopyridazin-3-yl)methanol hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- (6-Aminopyridazin-3-yl)methanol
- (6-Aminopyridazin-3-yl)methanol acetate
- (6-Aminopyridazin-3-yl)methanol sulfate
Uniqueness
(6-Aminopyridazin-3-yl)methanol hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to its base form. This makes it more suitable for certain applications, particularly in aqueous environments .
Properties
IUPAC Name |
(6-aminopyridazin-3-yl)methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O.ClH/c6-5-2-1-4(3-9)7-8-5;/h1-2,9H,3H2,(H2,6,8);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGENEILFGHFAHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1CO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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